3,5-dibromo-4,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene
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Overview
Description
3,5-dibromo-4,10-dithia-7-azatricyclo[73002,6]dodeca-1(9),2,5,7,11-pentaene is a heterocyclic compound that features a pyridine ring fused with two thiophene rings and substituted with bromine atoms at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-dibromo-4,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene can be synthesized via halogen-metal exchange reactions. One common method involves the reaction of 1,3-dibromodithieno[3,4-b:3,2-d]pyridine with butyllithium under controlled conditions. The resulting intermediate can then be reacted with various electrophiles to yield different derivatives .
Industrial Production Methods
While specific industrial production methods for 1,3-dibromodithieno[3,4-b:3,2-d]pyridine are not widely documented, the general approach involves large-scale halogen-metal exchange reactions followed by purification processes to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-4,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms in the thiophene rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds like butyllithium, followed by electrophiles such as iodine, N,N-dimethylacetamide, and dimethyl carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene rings.
Major Products Formed
Scientific Research Applications
3,5-dibromo-4,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers for organic solar cells and other electronic devices.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of new materials with specific electronic characteristics.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of 1,3-dibromodithieno[3,4-b:3,2-d]pyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the electron-rich thiophene rings. These properties enable it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2’,3’-d]pyrrole: Another heterocyclic compound with similar structural features but different electronic properties.
1,3-Diiododithieno[3,4-b3,2-d]pyridine: A derivative of 1,3-dibromodithieno[3,4-b:3,2-d]pyridine with iodine atoms instead of bromine.
Uniqueness
3,5-dibromo-4,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct reactivity and electronic properties compared to its analogs .
Properties
Molecular Formula |
C9H3Br2NS2 |
---|---|
Molecular Weight |
349.1g/mol |
IUPAC Name |
3,5-dibromo-4,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene |
InChI |
InChI=1S/C9H3Br2NS2/c10-8-6-4-1-2-13-5(4)3-12-7(6)9(11)14-8/h1-3H |
InChI Key |
FZJRIGKEYNXBCQ-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C1C3=C(SC(=C3N=C2)Br)Br |
Canonical SMILES |
C1=CSC2=C1C3=C(SC(=C3N=C2)Br)Br |
Origin of Product |
United States |
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